1-(2-(Trifluoromethyl)phenyl)cyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(trifluoromethyl)phenyl]cyclopropane-1-carbaldehyde is an organic compound characterized by a cyclopropane ring attached to a phenyl group substituted with a trifluoromethyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(trifluoromethyl)phenyl]cyclopropane-1-carbaldehyde typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2-(trifluoromethyl)phenyl diazomethane with an aldehyde under catalytic conditions. The reaction is often carried out in the presence of a transition metal catalyst, such as rhodium or copper, which facilitates the formation of the cyclopropane ring .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced catalytic systems are often employed to enhance yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(trifluoromethyl)phenyl]cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong bases or nucleophiles such as sodium hydride or organolithium reagents.
Major Products Formed:
Oxidation: 1-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid.
Reduction: 1-[2-(trifluoromethyl)phenyl]cyclopropane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(trifluoromethyl)phenyl]cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly for compounds targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[2-(trifluoromethyl)phenyl]cyclopropane-1-carbaldehyde is largely dependent on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design .
Comparison with Similar Compounds
- 1-(trifluoromethyl)cyclopropane-1-carbaldehyde
- 2-(trifluoromethyl)phenylcyclopropane
- Cyclopropane-1-carbaldehyde derivatives
Uniqueness: 1-[2-(trifluoromethyl)phenyl]cyclopropane-1-carbaldehyde is unique due to the presence of both the trifluoromethyl group and the cyclopropane ring, which confer distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the cyclopropane ring introduces strain that can influence reactivity and biological activity .
This comprehensive overview highlights the significance of 1-[2-(trifluoromethyl)phenyl]cyclopropane-1-carbaldehyde in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H9F3O |
---|---|
Molecular Weight |
214.18 g/mol |
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H9F3O/c12-11(13,14)9-4-2-1-3-8(9)10(7-15)5-6-10/h1-4,7H,5-6H2 |
InChI Key |
BBXLFNDOOLUOAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C=O)C2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.